Lipophilicity (LogP) Comparison
The predicted logP of 3-bromo-5-ethyl-1H-1,2,4-triazole is 1.47, measured via Hit2Lead's in silico platform . This falls midway between the 5-methyl analog (logP 0.94) and the 5-propyl analog (logP 2.00) , establishing the ethyl derivative as the intermediate-lipophilicity member of the 3-bromo-5-alkyl-1H-1,2,4-triazole series.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.47 |
| Comparator Or Baseline | 3-Bromo-5-methyl-1H-1,2,4-triazole: logP = 0.94; 3-Bromo-5-propyl-1H-1,2,4-triazole: logP = 2.00 |
| Quantified Difference | Ethyl is +0.53 logP units above methyl and -0.53 logP units below propyl |
| Conditions | Hit2Lead in silico prediction |
Why This Matters
A logP near 1.5 sits in the favorable range for balancing aqueous solubility and membrane permeability, critical for lead-like compound selection in early drug discovery.
